

# A Comparative Guide to Validated Survey Tools for Measuring Digital Health Literacy

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The proliferation of digital health technologies necessitates robust tools to assess digital health literacy (DHL), a critical factor in patient engagement and the successful implementation of digital health interventions. This guide provides a comparative analysis of leading validated survey instruments designed to measure DHL, offering insights into their psychometric properties and the methodologies employed in their validation. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their specific research and clinical needs.

## Comparison of Key Digital Health Literacy Survey Tools

The following table summarizes the quantitative data for three prominent DHL assessment tools: the eHealth Literacy Scale (eHEALS), the Digital Health Literacy Instrument (DHLI), and the eHealth Literacy Questionnaire (eHLQ).

Feature	eHealth Literacy Scale (eHEALS)	Digital Health Literacy Instrument (DHLI)	eHealth Literacy Questionnaire (eHLQ)
Number of Items	8[1][2][3]	21-24[4][5]	35[6][7]
Domains Measured	A single dimension of perceived skills in using the internet for health information[1][8]	7-8 domains including operational and navigation skills, information searching, evaluating reliability, determining relevance, adding self-generated content, protecting privacy, and data security[5][9]	7 dimensions: using technology to process health information, understanding of health concepts, ability to actively engage, feel safe and in control, motivated to engage, access to digital services that work, and digital services that suit individual needs[2][7]
Internal Consistency (Cronbach's $\alpha$ )	Generally high, often reported as $\geq 0.88 - 0.92$ [1][10]	Subscales generally show good internal consistency, with Cronbach's $\alpha$ often ranging from 0.70 to 0.80+[9]	High internal consistency across its 7 scales, with Cronbach's $\alpha$ ranging from 0.73 to 0.90[7][11]
Test-Retest Reliability	Moderate to good[12]	Good, with intraclass correlation coefficients reported[9][12]	Good to excellent, with intraclass correlation coefficients ranging from 0.72 to 0.95[11]

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Primary Validation Method	Principal components analysis, item analysis for internal consistency[3]	Principal component analysis, confirmatory factor analysis, correlation with related concepts[4][9]	Confirmatory factor analysis (CFA), Rasch analysis, cognitive interviews, and assessment against the COSMIN checklist[7][11][13]
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## Experimental Protocols for Tool Validation

The validation of these survey tools is a rigorous process designed to ensure they accurately and reliably measure the intended constructs of digital health literacy. The methodologies employed often align with established standards for psychometric testing, such as the COnsensus-based Standards for the selection of health Measurement INstruments (COSMIN) checklist.[8][14][15][16]

### eHealth Literacy Scale (eHEALS) Validation Protocol

The initial validation of eHEALS focused on establishing its internal consistency and construct validity.[3]

- Internal Consistency: Assessed using Cronbach's alpha to measure the extent to which the items on the scale are interrelated. A high Cronbach's alpha indicates that the items are measuring the same underlying construct.[1]
- Construct Validity: Primarily evaluated through principal components analysis (PCA). PCA was used to identify the underlying factor structure of the scale, with the expectation that a single factor would emerge, consistent with the tool's conceptualization of eHealth literacy as a unidimensional construct.[3]
- Test-Retest Reliability: Assessed by administering the scale to the same group of individuals on two separate occasions and calculating the correlation between the scores. This measures the stability of the instrument over time.

### Digital Health Literacy Instrument (DHLI) Validation Protocol

The DHLI was developed to measure a broader range of digital health skills and its validation involved a more extensive process.[9]

- Content Validity: Established through a literature review and expert consultations to ensure the instrument covers all relevant aspects of digital health literacy.
- Translation and Cultural Adaptation: For use in different populations, the DHLI undergoes a rigorous forward-backward translation process to ensure conceptual equivalence across languages.[4]
- Internal Consistency: Cronbach's alpha is calculated for each of the subscales to assess the internal consistency of the distinct skill dimensions.[9]
- Construct Validity:
  - Confirmatory Factor Analysis (CFA): Used to test the hypothesized multi-dimensional structure of the instrument.[4]
  - Convergent and Discriminant Validity: Assessed by examining the correlations between DHLI scores and other related measures (e.g., general health literacy, internet skills). Stronger correlations are expected with measures of similar constructs (convergent validity) and weaker correlations with measures of different constructs (discriminant validity).[17]
- Test-Retest Reliability: The stability of the instrument is assessed by administering it to the same individuals at two different time points and calculating the intraclass correlation coefficient (ICC).[9]

## eHealth Literacy Questionnaire (eHLQ) Validation Protocol

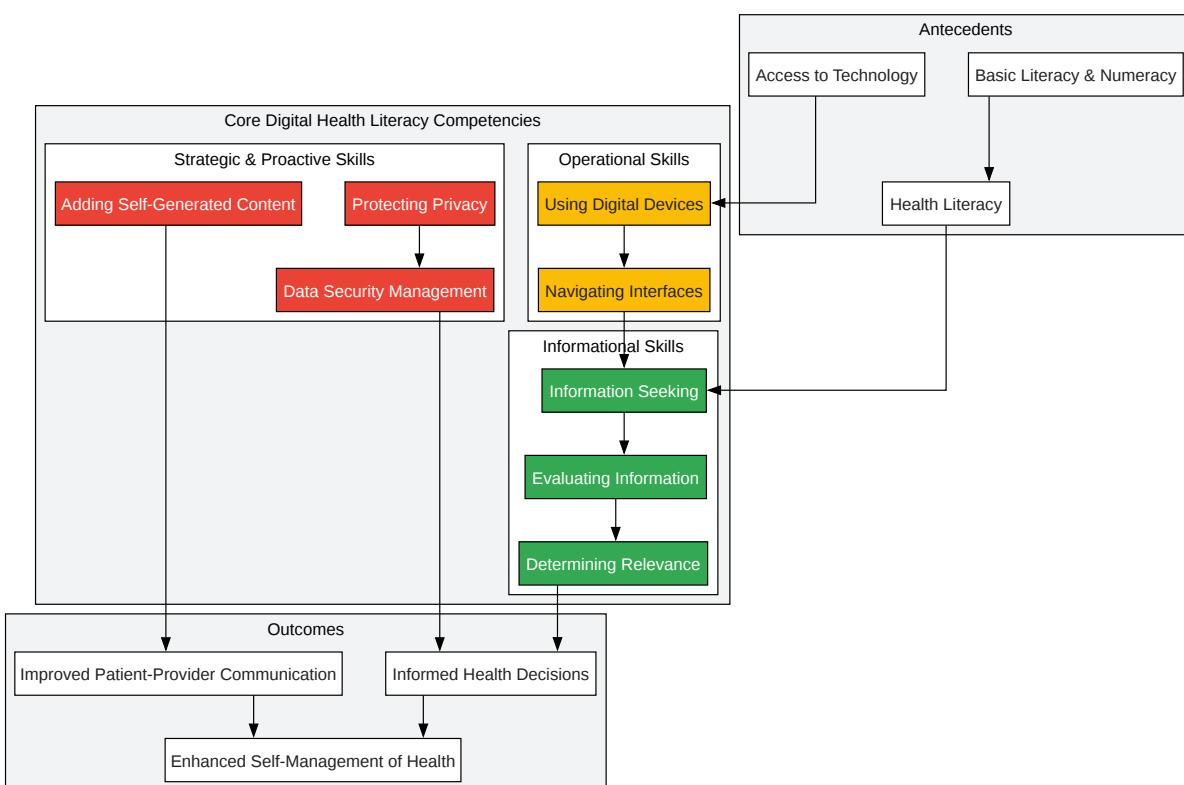
The eHLQ is based on the eHealth Literacy Framework (eHLF) and its validation has been comprehensive, often following the COSMIN guidelines.[6][7]

- Content Validity: Developed through concept mapping workshops with a wide range of stakeholders, including patients and healthcare professionals, to ensure the framework and the resulting questionnaire are grounded in real-world experiences.[6]

- Structural Validity: Primarily assessed using Confirmatory Factor Analysis (CFA) to confirm the seven-factor structure of the questionnaire, which aligns with the eHLF.[7][13]
- Internal Consistency: Cronbach's alpha is calculated for each of the seven scales to ensure each is measuring a distinct and internally consistent construct.[7]
- Reliability: Test-retest reliability is evaluated using the intraclass correlation coefficient (ICC) to assess the stability of the questionnaire over time.[11]
- Cross-cultural Validity: The eHLQ has been translated and culturally adapted for use in various countries, with validation studies confirming its psychometric properties across different populations.[13]
- Criterion Validity: Assessed by examining the relationship between eHLQ scores and other relevant outcomes or measures.
- Responsiveness: The ability of the eHLQ to detect changes in eHealth literacy over time is also a key aspect of its validation.

## Conceptual Framework of Digital Health Literacy Measurement

The following diagram illustrates the logical relationships between the core concepts measured by comprehensive digital health literacy survey tools like the DHLI and eHLQ. These tools move beyond basic operational skills to encompass a wider range of competencies required for effective engagement with digital health resources.



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Caption: Conceptual model of digital health literacy competencies.

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